Emodin

Description

Emodin is a naturally occurring compound found in various plants, including rhubarb, buckthorn, and cascara. It is a member of the anthraquinone family of compounds and has been used in traditional medicine for centuries. However, in recent years, this compound has received attention for its potential therapeutic properties.

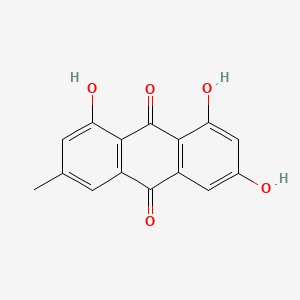

Structure

3D Structure

Properties

IUPAC Name |

1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMXXJGYXNZAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025231 | |

| Record name | Emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Emodin appears as orange needles or powder. (NTP, 1992), Solid | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Emodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in alcohol, aqueous alkali hydroxide solutions (cherry red color), sodium carbonate and ammonia solutions., Solubility @ 25 °C (g/100 ml of satd solution): ether 0.140; chloroform 0.071; carbon tetrachloride 0.010; carbon bisulfide 0.009; benzene 0.041, Practically insoluble in water; soluble in ethanol; moderately soluble in aqueous alkali solutions, Soluble in alcohol; insoluble in water | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EMODIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange needles from alcohol or by sublimation at 12 mm | |

CAS No. |

518-82-1 | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Emodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | emodin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,8-trihydroxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA46RNI6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMODIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

493 to 495 °F (NTP, 1992), 256-257 °C, Brick red monoclinic needles; mp: 207 °C /3-Methyl ether/, Pale yellow needles; mp: 225 °C /Trimethyl ether/, 266 - 268 °C | |

| Record name | EMODIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EMODIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Emodin's intricate dance with cancer cells: A technical guide to its mechanisms of action

For Immediate Release

A Deep Dive into the Molecular Onslaught of Emodin on Cancer Cells

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the multifaceted mechanisms through which this compound, a natural anthraquinone, exerts its potent anti-cancer effects. This document synthesizes current research to provide a detailed understanding of this compound's impact on key signaling pathways, apoptosis, cell cycle regulation, metastasis, and angiogenesis in cancer cells.

This compound's Cytotoxicity Across Various Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cancer type and specific cell line, highlighting a degree of selective activity.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Breast Cancer | Bcap-37 | 35.1 ± 1.2 | [1] |

| ZR-75-30 | 42.3 ± 1.5 | [1] | |

| Colon Cancer | DLD-1 | ~18 | [2] |

| COLO 201 | ~15 | [2] | |

| Glioblastoma | U-87 MG | 27.4 ± 1.2 | |

| T98G | 31.6 ± 1.8 | ||

| Hepatocellular Carcinoma | HepG2 | 45.2 ± 2.5 | |

| Lung Cancer | A549 | 40.7 ± 2.1 | |

| Pancreatic Cancer | PANC-1 | 38.9 ± 2.3 |

Disruption of Core Signaling Pathways

This compound's anti-cancer activity is largely attributed to its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like Akt and mTOR. This inhibition leads to a downstream reduction in the expression of proteins involved in cell proliferation and survival.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key signaling cascade that governs cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals while inhibiting pro-survival signals, depending on the cancer cell type. For instance, in some cancer cells, this compound induces the phosphorylation of ERK and p38, which can trigger apoptosis.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with cancer development and metastasis. This compound has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator in this cascade. This leads to the downregulation of Wnt target genes that are involved in cell proliferation and invasion.

References

The Multifaceted Biological Activities of Emodin: A Technical Guide for Researchers

Introduction

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone found in the roots and rhizomes of various plants, including rhubarb (Rheum palmatum), Japanese knotweed (Polygonum cuspidatum), and Aloe vera.[1][2] For centuries, it has been a staple in traditional Chinese medicine.[1] Modern scientific investigation has unveiled a wide spectrum of pharmacological activities, positioning this compound as a compound of significant interest for drug development. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals.

Core Biological Activities of this compound

This compound exhibits a remarkable range of biological effects, including anticancer, anti-inflammatory, antiviral, neuroprotective, and metabolic regulatory activities.[1][3] These effects are attributed to its ability to modulate multiple molecular targets and signaling pathways.

Anticancer Activity

This compound has demonstrated potent anticancer properties across a variety of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis and angiogenesis.

Quantitative Data: Anticancer Activity of this compound

| Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

| HeLa (Cervical Cancer) | MTT Assay | 40 | |

| MCF-7 (Breast Cancer) | MTT Assay | 7.22 µg/mL (~26.7 µM) | |

| A549 (Lung Cancer) | MTT Assay | 1-30 (dose-dependent) | |

| H1299 (Lung Cancer) | MTT Assay | 60-80 | |

| SK-MES (Lung Cancer) | MTT Assay | 1-40 | |

| HepG2 (Liver Cancer) | Cytotoxicity Test | 0.54 mM (540 µM) | |

| B16-F10 (Melanoma) | Not Specified | 20-50 | |

| 4T1 (Breast Cancer) | Not Specified | 20-50 | |

| EO771 (Breast Cancer) | Not Specified | 20-50 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding:

-

Culture cancer cells in a suitable medium and harvest them during the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound

| Model System | Effect | Effective Concentration/Dose | Reference |

| LPS-stimulated RAW264.7 cells | Inhibition of TNF-α, IL-6, MCP-1, MIP-2 | 30-40 µM | |

| PMA + A23187-stimulated BMMCs | Inhibition of IL-6 and TNF-α | < 20 µM | |

| LPS-induced acute lung injury in mice | Attenuation of lung injury | Not specified | |

| Collagen-induced arthritis in mice | Anti-arthritic effects | Not specified | |

| Osteoarthritis chondrocytes | Protective effect | 5 µM | |

| In vivo osteoarthritis model | Equivalent to celecoxib | 80 mg/kg | |

| Acute pancreatitis in rats | Regulation of autophagy | 40 mg/kg | |

| Myocarditis model mice | Reduced pro-inflammatory cytokines | 30 mg/kg |

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This protocol describes the assessment of this compound's anti-inflammatory activity by measuring cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Seeding:

-

Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 24-well plate at a density of 1 × 10⁵ cells per well and incubate overnight.

-

-

This compound Pre-treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-only treated group.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

References

- 1. In Vitro and in Vivo Studies of the Inhibitory Effects of this compound Isolated from Polygonum cuspidatum on Coxsakievirus B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves Glucose and Lipid Metabolism Disorders in Obese Mice via Activating Brown Adipose Tissue and Inducing Browning of White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

Emodin: A Multimodal Therapeutic Candidate for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Emodin, a naturally occurring anthraquinone found in various medicinal plants, is emerging as a promising therapeutic agent for a spectrum of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). Extensive preclinical evidence highlights its potent neuroprotective properties, which stem from its multifaceted mechanism of action. This compound demonstrates significant anti-inflammatory, antioxidant, and anti-amyloidogenic activities, positioning it as a compelling candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the current research on this compound's therapeutic potential, focusing on its molecular targets, relevant signaling pathways, and quantitative experimental data. Detailed experimental protocols are provided to facilitate the replication and advancement of these key findings.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathogenesis of these disorders is complex and involves multiple interconnected pathways, including protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction. This compound, a bioactive compound isolated from plants such as Rheum palmatum and Polygonum cuspidatum, has a long history of use in traditional medicine. Modern pharmacological studies have revealed its ability to modulate several of the key pathological processes implicated in neurodegeneration, suggesting its potential as a disease-modifying therapy.

Mechanisms of Action

This compound's neuroprotective effects are attributed to its ability to simultaneously target multiple pathological cascades.

Anti-Amyloidogenic Properties

In the context of Alzheimer's disease, this compound has been shown to directly interfere with the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of senile plaques. It blocks the fibrillogenesis of Aβ42 and has been found to interact with the Leu17-Gly33 region of the peptide, with Val18 and Phe19 being key target residues. Furthermore, in animal models, this compound treatment has been shown to significantly reduce the deposition of Aβ in the brain.

Antioxidant Effects

Oxidative stress is a common feature of many neurodegenerative diseases. This compound exhibits potent antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). This compound has also been shown to inhibit the activity of pyruvate kinase M2 (PKM2), promoting its dissociation into dimers, which then enhances the interaction between PKM2 and Nrf2, further activating the Nrf2/ARE pathway. By scavenging reactive oxygen species (ROS) and bolstering the endogenous antioxidant defense system, this compound protects neurons from oxidative damage.

Anti-inflammatory Activity

Neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative conditions. This compound exerts anti-inflammatory effects by inhibiting key inflammatory pathways. It has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β. This compound also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Modulation of Signaling Pathways

This compound's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways:

-

Nrf2 Pathway: As mentioned, this compound activates the Nrf2 pathway, a master regulator of the antioxidant response.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to activate the PI3K/Akt pathway, which in turn can inhibit apoptosis and promote neuronal survival.

-

ERK-1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to activate the ERK-1/2 signaling pathway, contributing to its neuroprotective effects against ischemia/reperfusion injury.

-

PKC Pathway: this compound can activate the protein kinase C (PKC) signaling pathway, which has been shown to improve cognitive function in models of Alzheimer's disease.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Effects of this compound on Neuronal Cells

| Cell Line | Insult | This compound Concentration | Outcome | Quantitative Effect | Citation |

| U251 | 15 µM Aβ1-42 | 25 µM | Increased cell viability | 16.4% increase | |

| U251 | 15 µM Aβ1-42 | 50 µM | Increased cell viability | 18.9% increase | |

| U251 | 15 µM Aβ1-42 | 50 µM | Decreased LDH leakage | 39.9% decrease | |

| U251 | 15 µM Aβ1-42 | 25 µM | Suppressed apoptosis | 11.5% suppression | |

| U251 | 15 µM Aβ1-42 | 50 µM | Suppressed apoptosis | 17.3% suppression | |

| PC12 | MPP+ | 20 µM | Attenuated cytotoxicity | 62.3% attenuation |

Table 2: In Vivo Effects of this compound in Animal Models of Neurodegenerative Diseases

| Animal Model | Disease | This compound Dosage | Duration | Outcome | Quantitative Effect | Citation |

| APP/PS1 mice | Alzheimer's Disease | High dose | 2 months | Ameliorated cognitive impairment | 60-70% improvement | |

| APP/PS1 mice | Alzheimer's Disease | High dose | 2 months | Decreased Aβ deposition | 50-70% reduction | |

| Rats with HHcy | Dementia | 80 mg/kg/day | - | Decreased hippocampal Aβ42 | Significant reduction | |

| R6/1 transgenic mice | Huntington's Disease | - | - | Downregulated mutant huntingtin protein | Significant downregulation |

Detailed Experimental Protocols

In Vitro Aβ-induced Neurotoxicity Assay

-

Cell Culture: Human astroglioma U251 cells are cultured in high glucose DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 25 µM, 50 µM) for 3 hours. Subsequently, 15 µM of Aβ1-42 is added to the culture medium, and the cells are co-incubated for 24 hours.

-

Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay. After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength.

-

LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified using a commercial LDH cytotoxicity assay kit.

-

Apoptosis Assay (Flow Cytometry): Apoptosis is measured by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

In Vivo Neuroprotection Study in APP/PS1 Mice

-

Animals: 8-month-old male B6C3-Tg (APPswe, PSEN1De9) double-transgenic mice are used as a model for Alzheimer's disease.

-

Treatment: this compound is administered to the mice for a period of 8 weeks. A control group receives the vehicle.

-

Behavioral Testing (Morris Water Maze): Spatial learning and memory are assessed using the Morris water maze test. The escape latency to find a hidden platform is recorded over several days.

-

Immunohistochemistry: After the treatment period, mouse brains are collected, sectioned, and stained with antibodies against Aβ and phosphorylated-tau to visualize and quantify plaque and tangle pathology.

-

Western Blotting: Brain tissue lysates are used for western blot analysis to measure the expression levels of key proteins in signaling pathways of interest (e.g., Nrf2, HO-1, SOD, CAT, Bcl-2, Bax).

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathways

Emodin in the Plant Kingdom: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) is a naturally occurring anthraquinone that has garnered significant interest in the scientific and medical communities for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, antibacterial, and laxative effects.[1] This technical guide provides a comprehensive overview of the natural sources of this compound in plants and delves into the intricacies of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and plant biotechnology.

Natural Sources of this compound in Plants

This compound is distributed across a diverse range of plant families, with notable concentrations found in the Polygonaceae, Fabaceae, and Rhamnaceae families.[2] The compound is typically present in various plant organs, including the roots, rhizomes, leaves, and bark.[1][3] While many species produce this compound, some of the most well-documented and richest sources are detailed in the table below.

Table 1: Quantitative this compound Content in Various Plant Species

| Plant Family | Species | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

| Polygonaceae | Rheum palmatum (Chinese Rhubarb) | Rhizome | 2.31 | [3] |

| Rheum palmatum (Ethanol extract) | Rhizome | 5.32 | ||

| Rheum palmatum (Acetone extract) | Rhizome | 8.04 | ||

| Rheum officinale (Rhubarb) | - | 2.18 (yield from UAE) | ||

| Polygonum cuspidatum (Japanese Knotweed) | Root and Rhizome | Major bioactive compound | ||

| Rumex cyprius | Root | 1.6 | ||

| Rumex cyprius | Stem | 0.4 | ||

| Rumex cyprius | Leaf | 3.0 | ||

| Fabaceae | Cassia angustifolia (Senna) | Leaf | Contains this compound and aloe-emodin | |

| Rhamnaceae | Rhamnus frangula (Alder Buckthorn) | Bark | Major anthraquinone is this compound |

Biosynthesis of this compound in Plants: The Polyketide Pathway

In plants, this compound is synthesized via the polyketide pathway, a major route for the production of a wide variety of secondary metabolites. The biosynthesis is initiated by the enzyme Octaketide Synthase (OKS), a type III polyketide synthase.

The key steps in the biosynthesis of this compound are as follows:

-

Chain Assembly: The process begins with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units.

-

Iterative Condensation: Octaketide Synthase (OKS) catalyzes the iterative decarboxylative condensation of the seven malonyl-CoA units with the acetyl-CoA starter, forming a linear octaketide intermediate.

-

Cyclization and Aromatization: The linear octaketide undergoes a series of intramolecular aldol condensations and subsequent aromatization reactions to form the tricyclic anthraquinone scaffold. It is proposed that the linear octaketide is converted to this compound anthrone via atrochrysone.

-

Oxidation: The final step involves the oxidation of this compound anthrone to yield the stable this compound molecule.

Experimental Protocols

Extraction of this compound from Plant Material

Various methods can be employed for the extraction of this compound from plant sources. The choice of method and solvent can significantly impact the yield and purity of the extracted compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) from Rheum officinale

-

Sample Preparation: Air-dry the plant material (e.g., rhizomes of Rheum officinale) and grind it into a fine powder.

-

Extraction:

-

Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

-

Add the extraction solvent, 83% ethanol, at a liquid-to-material ratio of 13:1 (mL/g).

-

Perform ultrasonic-assisted extraction under the following optimized conditions:

-

Ultrasonic power: 541 W

-

Extraction time: 23 minutes

-

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

Protocol 2: Maceration Extraction from Rumex cyprius

-

Sample Preparation: Dry and powder the plant parts (roots, stems, or leaves).

-

Extraction:

-

Soak a known weight of the powdered plant material in 95% methanol for 48 hours at room temperature.

-

-

Filtration:

-

Filter the mixture to separate the extract from the solid residue. The resulting filtrate can be used for further analysis.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantitative analysis of this compound in plant extracts.

Protocol 3: HPLC-PDA Assay for this compound Quantification

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a photodiode array (PDA) detector.

-

Column: Waters Symmetry C18, 4.6 × 250 mm, 5 µm particle size.

-

Mobile Phase: An isocratic elution with a mixture of methanol and an aqueous solution containing 0.1% formic acid and 0.01% trifluoroacetic acid.

-

Column Temperature: 35 °C.

-

Detection Wavelengths: 287 nm and 436 nm.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1.35-45.0 ppm).

-

-

Sample Preparation:

-

Dissolve a known amount of the dried plant extract in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

-

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound in plants. The presented quantitative data, biosynthetic pathway, and experimental protocols offer a solid foundation for researchers and professionals in the field. A thorough understanding of these aspects is crucial for the efficient isolation, characterization, and potential biotechnological production of this compound for various therapeutic and industrial applications. Further research into the specific enzymes and regulatory mechanisms of the this compound biosynthetic pathway in different plant species will undoubtedly open new avenues for metabolic engineering and the development of novel this compound-based products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ultrasound-assisted extraction of this compound from Rheum officinale Baill and its antibacterial mechanism against Streptococcus suis based on CcpA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Health Benefits of this compound, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antioxidant Properties of Emodin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro antioxidant properties of emodin (1,3,8-trihydroxy-6-methylanthraquinone), a naturally occurring anthraquinone found in the roots and rhizomes of various plants, including rhubarb and Polygonum cuspidatum.[1][2] this compound has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and notable antioxidant activities.[1] This document details its mechanisms of action, presents quantitative data from various antioxidant assays, provides comprehensive experimental protocols, and illustrates key pathways and workflows.

Quantitative Analysis of Antioxidant Activity

This compound exerts its antioxidant effects through direct scavenging of free radicals and by modulating cellular antioxidant defense systems. The following tables summarize quantitative data from key in vitro assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Concentration | Inhibition (%) | IC50 (µg/mL) | Reference |

| 5 µL | 21% | Not Reported | [1] |

| 25 µL | 37% | Not Reported | [1] |

| 50 µL | 51% | Not Reported | |

| 100 µL | 57% | Not Reported | |

| 200 µL | 73% | Not Reported | |

| Not Specified | Not Specified | 370.04 |

Note: The study by Neuroquantology used a 0.5mg/5mL this compound extract solution; specific molar concentrations were not provided. The antioxidant potential of this compound was observed to increase with rising concentrations.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Concentration | Inhibition (%) | IC50 (µg/mL) | Reference |

| 100 µg/mL | 91.27 ± 1.39% | Not Reported |

Table 3: Superoxide and Other Radical Scavenging Activity

| Radical Species | Scavenging Capacity | Method | Reference |

| Superoxide (O₂⁻) | Strong Scavenger | Rotating Ring-Disk Electrode (RRDE) Voltammetry | |

| Hydroxyl (•OH) | Strongest scavenger among tested anthraquinones | Chemiluminescence |

Note: One molecule of this compound is capable of sequestering two molecules of superoxide radical. This compound's scavenging of hydroxyl radicals is a key part of its pharmacological potency.

Modulation of Cellular Antioxidant Pathways

This compound's antioxidant activity extends beyond direct radical scavenging. It significantly influences intracellular signaling pathways that regulate the expression of protective enzymes.

The Nrf2/ARE Signaling Pathway

A primary mechanism of this compound's cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of numerous antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). This compound treatment has been shown to induce a significant increase in both mRNA and protein levels of Nrf2.

General Investigational Workflow

Investigating the in vitro antioxidant properties of a compound like this compound typically follows a multi-step, hierarchical approach, moving from simple chemical assays to complex cell-based mechanistic studies.

Detailed Experimental Protocols

The following are standardized protocols for common in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents and Materials:

-

This compound (or test compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (95-100%)

-

96-well microplate

-

Microplate reader (spectrophotometer)

-

Ascorbic acid or Gallic acid (positive control)

-

-

Preparation of Solutions:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container.

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO. Create a series of dilutions from this stock to test various concentrations.

-

Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid or gallic acid.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution (or positive control) to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank well, mix 100 µL of methanol with 100 µL of the test compound at the highest concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Plot the scavenging percentage against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant, leading to a loss of color.

-

Reagents and Materials:

-

This compound (or test compound)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

-

Preparation of Solutions:

-

ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound/Control: Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 20 µL of the various concentrations of the this compound solution to the wells of a 96-well microplate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for 6-7 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

-

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which can be generated in various chemical or enzymatic systems. The following is a common non-enzymatic (alkaline DMSO) method.

-

Reagents and Materials:

-

This compound (or test compound)

-

Nitroblue tetrazolium (NBT)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

UV-VIS Spectrophotometer

-

-

Preparation of Solutions:

-

NBT Solution: Prepare a 1 mg/mL solution of NBT in DMSO.

-

Alkaline DMSO: Prepare a solution of 5 mM NaOH in 0.1 mL of water and add it to 10 mL of DMSO. This solution generates superoxide radicals.

-

Test Compound/Control: Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a test tube, mix 0.2 mL of the NBT solution with 0.6 mL of the this compound solution at a specific concentration.

-

Initiate the reaction by adding 2.0 mL of alkaline DMSO to the mixture.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm. The reduction of NBT by superoxide forms a colored formazan product.

-

The blank should contain pure DMSO instead of alkaline DMSO. The control contains all reagents except the test compound.

-

The scavenging activity is determined by the reduction in absorbance in the presence of the test compound.

-

Conclusion

This compound demonstrates significant in vitro antioxidant properties through a dual mechanism: direct scavenging of reactive oxygen species, including superoxide and hydroxyl radicals, and the upregulation of cellular antioxidant defenses via the Nrf2 signaling pathway. The quantitative data and established protocols provided in this guide serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in conditions associated with oxidative stress. Further in vitro studies are essential to fully elucidate its molecular targets and to optimize its application in drug development.

References

Emodin's Dichotomous Influence on Reactive Oxygen Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the multifaceted effects of emodin, a naturally occurring anthraquinone, on the production of reactive oxygen species (ROS). This compound has demonstrated both pro-oxidant and antioxidant properties, making its role in cellular redox signaling a critical area of investigation for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for ROS assessment, and visualizes the intricate signaling pathways modulated by this compound.

Executive Summary

This compound's impact on ROS homeostasis is context-dependent, varying with cell type, concentration, and the prevailing cellular environment. In many cancer cell lines, this compound induces ROS generation, leading to oxidative stress and subsequent apoptosis. Conversely, in other contexts, such as cardiovascular and neurodegenerative models, it exhibits antioxidant properties, mitigating ROS-induced damage. Understanding these dual roles is paramount for the development of this compound-based therapeutics. This guide serves as a comprehensive resource for researchers navigating the complexities of this compound's effects on cellular ROS.

Quantitative Data on this compound's Effect on ROS Production

The following tables summarize the quantitative effects of this compound on ROS levels as reported in various studies. These tables are designed for easy comparison of experimental conditions and outcomes.

Table 1: Pro-oxidant Effects of this compound

| Cell Line | This compound Concentration | Treatment Duration | ROS Measurement Assay | Observed Effect on ROS Levels | Reference |

| Human Bladder Cancer (T24 and J82) | 20 µM | 24 hours | DCFH-DA | Significant increase | [1] |

| Platinum-Resistant Ovarian Cancer (COC1/DDP) | 50 µM | 24 hours | DCFH-DA | ~2.9-fold increase | [2] |

| Human Cervical Cancer (HeLa) | 10-50 µM | 3 hours | H2DCFDA | Dose-dependent increase (up to ~1.8-fold) | [3] |

| Human Colon Cancer (HCT116 and LOVO) | 20 µM | 24 hours | DCFH-DA | Significant increase | [4] |

| Human Gastric Carcinoma (SGC-7901) | 10 µM (in combination with 5 µM Arsenic Trioxide) | 1 hour | DCFH-DA | Significant increase | [5] |

| Human Lung Adenocarcinoma (A549) | 50 µM | Not Specified | Not Specified | Generation of ROS | |

| Human Colorectal Cancer (SW480 and SW620) | Not Specified | Not Specified | DCFH-DA | Concentration-dependent increase |

Table 2: Antioxidant Effects of this compound

| Cell/Tissue Type | This compound Concentration/Dose | Treatment Condition | ROS Measurement Assay | Observed Effect on ROS Levels | Reference |

| Cardiac Fibroblasts | 10 µM | Angiotensin II-induced | Dihydroethidium (DHE) | Significant decrease | |

| Mouse Myocardial Tissue | Not Specified | Myocardial Fibrosis Model | Dihydroethidium (DHE) | Significant decrease | |

| Peripheral Blood Leukocytes | 0.04-5 µg/mL | In vitro | Not Specified | Improved antioxidant defense | |

| Rat Liver | Not Specified | In vivo | Not Specified | Increased ROS level noted as a toxic effect |

Key Signaling Pathways Modulated by this compound

This compound's influence on ROS production is intricately linked to the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Protocols

Detailed methodologies for the two most common assays used to quantify this compound-induced ROS production are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Dihydroethidium (DHE) Assay for Superoxide Detection

1. Principle: Dihydroethidium (DHE) is a cell-permeable fluorescent probe that is oxidized primarily by superoxide anions to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

2. Materials:

-

Dihydroethidium (DHE) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or plate reader

3. Protocol:

-

Preparation of DHE Stock Solution: Dissolve DHE powder in anhydrous DMSO to a stock concentration of 10-20 mM. Aliquot and store at -20°C, protected from light.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls.

-

Preparation of DHE Working Solution: Immediately before use, dilute the DHE stock solution in pre-warmed PBS or serum-free cell culture medium to a final concentration of 5-10 µM.

-

Staining: Remove the this compound-containing medium and wash the cells gently with warm PBS. Add the DHE working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Gently remove the DHE working solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for General ROS Detection

1. Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

2. Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope, plate reader, or flow cytometer

3. Protocol:

-

Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in anhydrous DMSO to a stock concentration of 10-25 mM. Aliquot and store at -20°C, protected from light.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound.

-

Preparation of DCFH-DA Working Solution: Just before use, dilute the DCFH-DA stock solution in serum-free medium or PBS to a final concentration of 10-20 µM.

-

Staining: Remove the treatment medium, wash the cells with warm PBS, and add the DCFH-DA working solution. Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the staining solution and gently wash the cells twice with warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), a fluorescence microscope, or by flow cytometry.

Conclusion

This compound's intricate relationship with ROS production presents both challenges and opportunities in therapeutic development. Its ability to act as a pro-oxidant in cancer cells suggests its potential as an anticancer agent, while its antioxidant properties may be harnessed for cardioprotective and neuroprotective applications. A thorough understanding of the underlying signaling pathways and precise experimental quantification of ROS levels are crucial for elucidating its mechanism of action and advancing its clinical translation. This guide provides a foundational resource for researchers to design and interpret experiments aimed at unraveling the complex role of this compound in cellular redox biology.

References

- 1. This compound enhances cisplatin-induced cytotoxicity in human bladder cancer cells through ROS elevation and MRP1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Augments Cisplatin Cytotoxicity in Platinum-Resistant Ovarian Cancer Cells via ROS-Dependent MRP1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Apoptosis of Colon Cancer Cells via Induction of Autophagy in a ROS-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Induced Generation of Reactive Oxygen Species Inhibits RhoA Activation to Sensitize Gastric Carcinoma Cells to Anoikis - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Emodin: A Modern Scientific Perspective on a Traditional Chinese Medicine Cornerstone

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical whitepaper released today bridges the gap between the ancient wisdom of Traditional Chinese Medicine (TCM) and the rigor of modern pharmacology, focusing on the multifaceted compound emodin. This in-depth guide, tailored for researchers, scientists, and drug development professionals, delves into the historical use of this compound-containing herbs in TCM and provides a detailed examination of the contemporary scientific evidence that elucidates its mechanisms of action.

This compound (6-methyl-1,3,8-trihydroxyanthraquinone) is a naturally occurring anthraquinone found in several medicinal plants, most notably Rhubarb (Rheum palmatum L. or Da Huang), Japanese knotweed (Polygonum cuspidatum), and He Shou Wu (Polygonum multiflorum). For centuries, these herbs have been staples in the TCM pharmacopeia, prescribed for a wide array of ailments. This whitepaper traces the historical application of these herbs through classical TCM texts and presents the current understanding of this compound's therapeutic potential, supported by quantitative data and detailed experimental protocols.

Historical Context: this compound in Classical Chinese Medicine

The use of this compound-containing herbs is deeply rooted in the foundational texts of Traditional Chinese Medicine. Da Huang (Rhubarb) is first mentioned in the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica), a cornerstone of Chinese herbalism dating back to the late Western Han Dynasty. In this seminal text, Rhubarb is classified as a "lower class" herb, indicating its potent, therapeutic nature intended for treating specific ailments rather than for long-term consumption.

Table 1: Historical Use of this compound-Containing Herbs in Traditional Chinese Medicine

| Classical Text | Herb (Pinyin) | Traditional Indications | Representative Formula (Pinyin) |

| Shennong Ben Cao Jing | Da Huang | Draining heat, purging accumulations | N/A (Single herb description) |

| Shang Han Lun | Da Huang | Constipation with abdominal fullness, high fever, delirious speech | Da Cheng Qi Tang |

| Jin Gui Yao Lue | Da Huang | Blood stasis with amenorrhea, traumatic pain | Tao He Cheng Qi Tang |

| Jin Gui Yao Lue | Da Huang | Intestinal abscess with abdominal pain | Da Huang Mu Dan Tang |

The traditional dosages in these classical formulas are often recorded in ancient units such as "liang" (兩). Modern scholarship suggests that one liang during the Han Dynasty was approximately 13.8 grams. However, the precise dosage would have been adjusted by the practitioner based on the patient's specific condition and constitution.

Modern Pharmacological Investigations: Unveiling the Mechanisms of this compound

Contemporary scientific research has begun to unravel the molecular mechanisms underlying the traditional uses of this compound. This whitepaper synthesizes key findings in the areas of oncology and inflammation, presenting quantitative data from in vitro and in vivo studies.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that govern cell growth, survival, and metastasis.

Table 2: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Citation |

| A549 | Lung Cancer | 19.54 µg/mL (~42.4 µM) | Not Specified | [1] |

| HepG2 | Liver Cancer | 12.79 µg/mL (~27.8 µM) | Not Specified | [1] |

| OVCAR-3 | Ovarian Cancer | 25.82 µg/mL (~56.0 µM) | Not Specified | [1] |

| HeLa | Cervical Cancer | 12.14 µg/mL (~26.3 µM) | Not Specified | [1] |

| MCF-7 | Breast Carcinoma | 16.56 µg/mL (~36.0 µM) | 48 | [2] |

| HT-29 | Colorectal Cancer | 5.38 µg/mL (~11.7 µM) | 48 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

-

This compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Anti-Inflammatory Effects

This compound's traditional use for "clearing heat" aligns with its modernly demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.

Table 3: In Vivo Anti-Inflammatory and Anti-Nociceptive Effects of this compound in Mouse Models

| Model | This compound Dosage (mg/kg) | Route of Administration | Effect | Citation |

| Carrageenan-induced paw edema | 5, 10, 20 | Not Specified | Reduced paw edema and peritoneal leukocyte penetration | |

| Acetic acid-induced writhing | 5, 10, 20 | Not Specified | Reduced nociceptive response | |

| Formalin-induced pain | 5, 10, 20 | Not Specified | Reduced nociceptive response | |

| Experimental Autoimmune Encephalomyelitis (EAE) | 20 | Intraperitoneal | Alleviated disease severity, reduced inflammation and demyelination |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Grouping: Mice are randomly divided into control and this compound-treated groups.

-

This compound Administration: this compound is administered (e.g., intraperitoneally or orally) at specified doses (e.g., 5, 10, and 20 mg/kg) one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by interacting with multiple cellular signaling pathways. This whitepaper provides a visual representation of two of the most well-documented pathways: the NF-κB and PI3K/Akt signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been found to suppress this pathway in various cancer cells, leading to apoptosis.

Caption: this compound suppresses the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The historical application of this compound-containing herbs in Traditional Chinese Medicine has provided a valuable roadmap for modern pharmacological research. The convergence of ancient knowledge and contemporary scientific investigation has illuminated the therapeutic potential of this compound in oncology and inflammatory diseases. The quantitative data and experimental protocols summarized in this whitepaper offer a solid foundation for further preclinical and clinical studies. Future research should focus on optimizing the bioavailability of this compound, exploring its synergistic effects with other therapeutic agents, and conducting well-designed clinical trials to translate its promising preclinical activities into tangible benefits for patients.

This whitepaper serves as a critical resource for scientists and researchers, fostering a deeper understanding of this compound's journey from a traditional remedy to a modern therapeutic candidate.

[Insert a brief description of your institution or company, its mission, and its role in scientific research and drug development.]

Contact:

[Title]

[Email]

[Phone Number]

References

Understanding the chemical structure and properties of emodin

An In-Depth Technical Guide to the Chemical Structure and Properties of Emodin

Introduction

This compound (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone derivative that is a primary active ingredient in the roots and rhizomes of various medicinal plants, including those from the Polygonaceae family such as Rheum palmatum (rhubarb) and Polygonum cuspidatum. It is also found in molds and lichens. As a pleiotropic molecule, this compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. Its diverse biological functions have made it a subject of extensive research for its therapeutic potential in treating a variety of diseases, from metabolic disorders to cardiovascular diseases and cancer. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies related to this compound for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a tricyclic planar molecule characterized by an anthraquinone core with three hydroxyl groups at positions 1, 3, and 8, and a methyl group at position 6. This structure is fundamental to its chemical reactivity and biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |

| Molecular Formula | C₁₅H₁₀O₅ | |

| Molecular Weight | 270.24 g/mol | |

| CAS Number | 518-82-1 | |

| Appearance | Orange-yellow needles or powder | |

| Melting Point | 255-257 °C (decomposes) | |

| Water Solubility | <0.1 g/100 mL at 19 °C (practically insoluble) | |

| Other Solubilities | Soluble in ethanol, DMSO, sodium hydroxide, sodium carbonate, and aqueous ammonia. Slightly soluble in ether, chloroform, and benzene. | |

| pKa | 6.39 ± 0.20 (Predicted) |

| LogP | 3.641 (Estimated) | |

Spectroscopic Data

The structural features of this compound have been well-characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data Points | Reference |

|---|---|---|

| UV-Vis (in Methanol) | λmax at 437 nm | |

| FTIR | Characteristic peaks at ~3400 cm⁻¹ (-OH vibration), 1664 cm⁻¹ (C=O stretching), 1479 and 1273 cm⁻¹ (O=C-C skeletal ring stretching vibrations). | |

| ¹H NMR (500 MHz, DMSO-d₆) | The H-7 signal appears at δH 6.6. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight of 270.24. | |

Pharmacological Activity: In Vitro Efficacy

This compound has demonstrated significant cytotoxic and inhibitory effects across various cell lines and biological targets. The 50% inhibitory concentration (IC₅₀) is a key metric for its potency.

Table 3: Selected IC₅₀ Values of this compound

| Target/Cell Line | Effect | IC₅₀ Value | Reference |

|---|---|---|---|

| Human Colon Cancer Cells (HCT116) | Apoptosis Induction | 20 or 40 µM | |

| Human Colon Cancer Cells (LOVO) | Apoptosis Induction | 20 or 40 µM | |

| Human Breast Cancer Cells (MCF-7) | Growth Inhibition | 7.60 µg/mL (Colony-forming) | |

| Human Hepatocellular Carcinoma (HepG2) | Apoptosis Induction | 10–200 µM | |

| Human Hepatocellular Carcinoma (SMMC-7721) | Apoptosis Induction | 20–80 µM | |

| Human Kidney Cells (HK-2) | Proliferation Inhibition | 130.65 µM | |

| Coxsackievirus B4 (CVB4) on Hep-2 cells | Antiviral Effect | 12.06 µM |

| Intestinal α-glucosidase | Enzyme Inhibition | ~30 µg/mL | |

Experimental Protocols

This section details common methodologies for the extraction, purification, and analysis of this compound, as well as a representative in vitro assay.

Extraction and Purification of this compound from Rheum palmatum

This protocol describes a standard method for extracting this compound from its natural plant source.

-

Preparation : Powder dried rhizomes of Rheum palmatum.

-

Reflux Extraction :

-

Weigh 3 kg of the powdered plant material.

-

Add a six-fold volume of 80% ethanol.

-

Perform reflux extraction for 1.5 to 2 hours.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration : Combine the filtrates from all extractions and filter. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

Liquid-Liquid Partitioning :

-

Resuspend the concentrated extract in distilled water.

-

Perform sequential liquid-liquid extraction with petroleum ether (to remove non-polar impurities), followed by ethyl acetate, and then n-butanol.

-

Collect the ethyl acetate or n-butanol fraction, which will be enriched with this compound and other anthraquinones.

-

-

Purification by Column Chromatography :

-

Pack a chromatography column with a suitable stationary phase, such as silica gel or Diaion HP-20 resin.

-

Apply the concentrated extract to the column.

-

Elute the column with a gradient of solvents (e.g., a chloroform-methanol or ethyl acetate-hexane mixture) to separate the compounds.

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing pure this compound.

-

-

Crystallization : Combine the pure fractions and remove the solvent. Recrystallize the solid residue from ethanol or another suitable solvent to obtain pure, orange-yellow crystals of this compound.

Caption: Workflow for the extraction and purification of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)